2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride is a chemical compound characterized by its brominated pyridine structure and a piperidine moiety. This compound is significant in medicinal chemistry and organic synthesis due to its potential biological activity and utility as a building block for more complex molecules. It is classified as a pyridine derivative, specifically a substituted aromatic compound, and is often used in the development of pharmaceuticals and agrochemicals.
The synthesis of 2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride typically involves several key steps:
In industrial production, the synthesis may be optimized for large-scale production using continuous flow reactors and automated systems to enhance yield and purity. Reaction conditions are meticulously controlled to minimize by-products and maximize efficiency.
The molecular formula of 2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride is . The structure includes a bromine atom at the 2-position of the pyridine ring and a piperidinyl group at the 6-position, contributing to its unique reactivity and biological properties.
The compound's structural data can be summarized as follows:
2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride can undergo various chemical reactions, including:
The mechanism of action of 2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the piperidinyl group enhances binding affinity, while the bromine atom facilitates participation in various chemical reactions. This compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, potentially leading to therapeutic effects.
Key chemical properties include:
2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride has several scientific applications:
This compound's diverse applications underscore its significance in both research and industrial contexts, highlighting its role in advancing scientific knowledge and practical solutions in chemistry and medicine.
Piperidine ring construction often originates from pyridine hydrogenation, where catalytic systems dictate efficiency and stereoselectivity. Heterogeneous transition metal catalysts enable the reduction of pyridine intermediates to piperidines under controlled conditions:
Table 1: Hydrogenation Catalysts for Piperidine Synthesis
Catalyst | Conditions | Yield Range | Diastereoselectivity | Functional Group Tolerance |
---|---|---|---|---|
Co/Ti-Melamine | H₂O, 100°C, 20 bar H₂ | 90–95% | Moderate | Halogens, esters |
Ru/Al₂O₃ | MeOH, 80°C, 50 bar H₂ | 85–93% | >20:1 cis:trans | Aryl, alkyl |
Pd/C | AcOH/MeOH, rt, 40 psi | 88–95% | High (axial F retention) | Amides, esters, fluorides |
Strategic Insight: Catalyst selection hinges on substituent sensitivity. Pd/C excels for halogen retention—critical for preserving the C2-bromo group in the target molecule’s pyridine core during piperidine ring saturation [9] [6].
Regioselective halogenation at pyridine C2/C6 positions is essential for subsequent cross-coupling. Key methodologies include:
Table 2: Halogenation Methods for Pyridine Intermediates
Substrate | Reagent System | Position | Yield | Key Advantage |
---|---|---|---|---|
Pyridine N-oxide | Br₂, AlCl₃, DCM, 0°C | C2/C6 | 80% | High ortho selectivity |
4-CN-Pyridine | NBS, BPO, CHCl₃, 60°C | C2 | 75% | Radical stability tolerance |
2,6-Lutidine | Selectfluor®, MeCN, 80°C | C4 | 65% | Late-stage fluorination |
Case Study: Synthesis of 2,6-dibromopyridine—a precursor to the target molecule—was optimized using PIDA (diacetoxyiodobenzene) with LiBr in acetonitrile, achieving 92% yield without metal catalysts [1] [3].
The bromopyridine moiety enables Pd- or Ni-catalyzed couplings to install piperidine fragments:
Table 3: Cross-Coupling Strategies for Piperidine-Pyridine Linkage
Reaction Type | Catalyst System | Key Intermediate | Yield | Chemoselectivity Control |
---|---|---|---|---|
Suzuki-Miyaura | Pd(OAc)₂/XPhos, K₃PO₄ | 4-(4,4,5,5-TM-1,3,2-dioxaborolan)piperidine | 82% | Selective mono-coupling at C6 |
Ni-Catalyzed Reductive | Ni(bpy)Cl₂, Zn, DMF | N-Boc-4-iodopiperidine | 85% | Retention of C–Br bond |
Buchwald-Hartwig | Pd₂(dba)₃/(t-Bu)₃P, KOt-Bu | 4-Amino-1-Boc-piperidine | 78% | Avoids piperidine N-protection |
Critical Note: Chemoselectivity in Suzuki reactions is achieved through electronic differentiation: the C6 bromine of 2,6-dibromopyridine is 10× more reactive than C2 due to reduced steric hindrance [6] [9].
Stereocontrol at piperidine C4 relies on chiral auxiliaries or catalysts:
Table 4: Stereoselective Approaches to 4-(Pyridin-2-yl)piperidines
Method | Chiral Control Element | Product Configuration | de or ee | Yield |
---|---|---|---|---|
VMR + Hydrogenation | α-Methylbenzylamine | cis-2,6-Disubstituted | >95% de | 65% |
Ir-Catalyzed Asymmetric Hydrogenation | (R,S)-Josiphos ligand | (S)-4-Substituted | 98% ee | 90% |
Enzymatic Resolution | Pseudomonas fluorescens lipase | (R)-isomer | >99% ee | 45% (theor. max 50%) |
Biosynthetic Inspiration: VMR mimics enzymatic δ-amino carbonyl cyclization to Δ¹-piperideine, enabling concise access to natural alkaloid scaffolds like (+)-241D [8].
Optimizing solvent and catalyst systems across steps minimizes waste and improves yields:
Table 5: Solvent and Catalyst Optimization Across Synthetic Steps
Step | Optimal Solvent | Catalyst | Key Parameters | EHS Score Improvement |
---|---|---|---|---|
Bromination | MeCN | NBS, no metal | 0.5 M, 60°C | Reduced teratogenicity vs. DCM |
VMR | 2-MeTHF | Sn(OTf)₂ (5 mol%) | −78°C to 0°C, 12 h | Renewable solvent source |
Suzuki Coupling | Dioxane/H₂O (4:1) | Pd(OAc)₂/XPhos | 0.2 M, 80°C | Lower toxicity vs. DMF |
Piperidine Deprotection | EtOAc/HCl (g) | HCl (gas) | 0°C to rt, 2 h | Non-carcinogenic |
Case Study: Switching from DCM to 2-MeTHF in VMR improved the EHS profile (lower toxicity) while maintaining yield (72% vs. 70%) and stereoselectivity [10] [8].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7